molecular formula C11H18O2 B13292952 Methyl2-(4-methylcycloheptylidene)acetate

Methyl2-(4-methylcycloheptylidene)acetate

Cat. No.: B13292952
M. Wt: 182.26 g/mol
InChI Key: DMVICJZPKISGRG-CSKARUKUSA-N
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Description

Methyl2-(4-methylcycloheptylidene)acetate is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique structure, which includes a cycloheptylidene ring substituted with a methyl group and an acetate ester functional group. It is a versatile chemical used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-methylcycloheptylidene)acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid . This reaction is typically carried out in a batch reactor under controlled conditions to optimize yield and purity. Another method involves the reaction of methyl methoxyacetate with methyl acetate under alkaline conditions and heating . This process is efficient and suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted esterification techniques. This method enhances reaction efficiency and reduces production time compared to conventional methods . The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-methylcycloheptylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: LiAlH4 or NaBH4 in an appropriate solvent.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl2-(4-methylcycloheptylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl2-(4-methylcycloheptylidene)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (2E)-2-(4-methylcycloheptylidene)acetate

InChI

InChI=1S/C11H18O2/c1-9-4-3-5-10(7-6-9)8-11(12)13-2/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

DMVICJZPKISGRG-CSKARUKUSA-N

Isomeric SMILES

CC1CCC/C(=C\C(=O)OC)/CC1

Canonical SMILES

CC1CCCC(=CC(=O)OC)CC1

Origin of Product

United States

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